Desmotroposantonine, acetate

Description

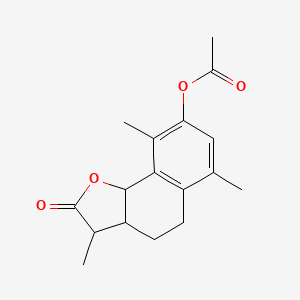

Desmotroposantonine, acetate is an organic compound with the molecular formula C17H20O4. It is an ester, which means it contains a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often found in natural products like fruits and flowers .

Properties

CAS No. |

14794-69-5 |

|---|---|

Molecular Formula |

C17H20O4 |

Molecular Weight |

288.34 g/mol |

IUPAC Name |

(3,6,9-trimethyl-2-oxo-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-8-yl) acetate |

InChI |

InChI=1S/C17H20O4/c1-8-7-14(20-11(4)18)10(3)15-12(8)5-6-13-9(2)17(19)21-16(13)15/h7,9,13,16H,5-6H2,1-4H3 |

InChI Key |

ZWPKGSNVVQTUMS-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CCC3=C(C2OC1=O)C(=C(C=C3C)OC(=O)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Desmotroposantonine, acetate can be synthesized through the esterification of desmotroposantonine with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions often involve heating the reactants under reflux to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts, such as zeolites, can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Desmotroposantonine, acetate undergoes several types of chemical reactions, including:

Hydrolysis: This reaction involves breaking the ester bond in the presence of water, yielding desmotroposantonine and acetic acid.

Reduction: Reduction of this compound can produce alcohols or aldehydes, depending on the reducing agent used.

Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for esters.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: Desmotroposantonine and acetic acid.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Applications

1. Treatment of Hyponatremia

Desmotroposantonine, acetate is primarily recognized for its role in managing severe hyponatremia, a condition characterized by low sodium levels in the blood. A retrospective study involving 20 patients in intensive care units demonstrated that desmopressin acetate (the active form of desmotroposantonine) significantly reduced the rate of sodium correction in patients with severe hyponatremia. The median sodium correction rate decreased from 0.81 mmol/L per hour to -0.02 mmol/L per hour after administration of desmopressin acetate, indicating its effectiveness in preventing rapid sodium fluctuations that could lead to neurological complications such as central pontine myelinolysis .

2. Proactive vs. Reactive Administration Strategies

A randomized controlled trial compared proactive versus reactive administration of desmopressin acetate for treating symptomatic hyponatremia. The study found no significant difference in the incidence of sodium overcorrection between the two strategies, although the proactive group showed a higher but still safe increase in serum sodium levels at 48 hours post-treatment . This highlights the utility of this compound in clinical settings for managing electrolyte imbalances.

Cosmetic Applications

This compound has also been investigated for its potential use in cosmetic formulations. Its properties as a film former and stabilizer make it valuable in developing skin care products.

1. Formulation Stability and Efficacy

Research into cosmetic formulations emphasizes the importance of ingredient interactions and stability. This compound can enhance the physical stability of emulsions and improve sensory attributes such as texture and moisture retention. A study utilizing experimental design techniques found that incorporating specific agents like soy lecithin alongside desmotroposantonine improved the consistency index and moisturizing effects of topical formulations .

Data Overview

The following table summarizes key findings related to the applications of this compound:

Case Studies

Case Study 1: Severe Hyponatremia Management

In a clinical setting, 20 patients with severe hyponatremia were treated with desmopressin acetate. The results indicated a significant decrease in the rate of sodium correction and urine output post-treatment, demonstrating its clinical efficacy in managing electrolyte levels safely.

Case Study 2: Cosmetic Formulation Development

A study focused on developing a topical formulation using this compound revealed that its inclusion led to improved rheological properties and skin hydration metrics compared to control formulations lacking this compound.

Mechanism of Action

The mechanism by which desmotroposantonine, acetate exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: Another ester with similar chemical properties but different applications.

Methyl butyrate: Known for its fruity odor, used in flavoring and fragrance industries.

Isoamyl acetate:

Uniqueness

Desmotroposantonine, acetate is unique due to its specific molecular structure, which imparts distinct chemical reactivity and potential biological activities. Its applications in scientific research and industry also set it apart from other esters .

Biological Activity

Desmotroposantonine acetate, a derivative of α-santonin, has garnered attention in recent years for its potential biological activities, particularly in immunosuppression and anticancer effects. This article delves into the compound's synthesis, biological properties, and relevant research findings.

1. Chemical Structure and Synthesis

Desmotroposantonine acetate is synthesized from α-santonin through a series of chemical reactions. The synthesis typically involves acetylation followed by deacetylation, yielding various analogs with distinct biological activities. For instance, the synthesis process can be summarized as follows:

- Starting Material : α-Santonin

- Reactions :

- Acetylation to form acetyl α-desmotroposantonin

- Deacetylation to produce α-desmotroposantonin

- Further modifications to create ester and amide analogs

The structural modifications significantly influence the biological activity of the resulting compounds, particularly their immunosuppressive properties.

2.1 Immunosuppressive Effects

Research has demonstrated that desmotroposantonine acetate exhibits potent immunosuppressive effects. In vitro studies have shown that certain analogs can inhibit T- and B-cell proliferation effectively:

- Compound 4e :

- In vitro : Approximately 80% suppression of B-cell proliferation and 75% suppression of T-cell proliferation.

- In vivo : Demonstrated significant suppression of humoral and cellular immunity in BALB/c mice models.

The immunosuppressive activity is attributed to the compound's ability to inhibit mitogen-induced lymphocyte proliferation, making it a candidate for further investigation in therapeutic applications.

3. Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of desmotroposantonine acetate and its analogs:

4. Conclusion

Desmotroposantonine acetate represents a promising compound with notable immunosuppressive and potential anticancer activities. Ongoing research into its derivatives continues to unveil new possibilities for therapeutic applications, particularly in conditions requiring immune modulation or cancer treatment.

5. Future Directions

Future research should focus on:

- Detailed mechanistic studies to elucidate how desmotroposantonine acetate interacts with immune cells.

- Clinical trials to assess safety and efficacy in humans.

- Exploration of additional analogs to optimize biological activity while minimizing side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.